

Section 1: Quantitative Data on Moisture & Handling Limits

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Compound of Interest

Compound Name: 3-(3-Aminobutyl)oxazolidin-2-one

Cat. No.: B13564398

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To establish a baseline for your experimental design, refer to the following quantitative parameters regarding oxazolidinone stability, solubility, and reactivity limits.

Parameter / Reagent	Critical Limit / Value	Mechanistic Consequence of Exceeding Limit
Moisture in THF/LDA (Enolate Formation)	< 50 ppm H ₂ O	Trace water protonates the highly reactive lithium/boron enolate, preventing electrophilic attack and destroying the rigid chelated transition state required for high syn-selectivity[1][2].
Aqueous Solubility of Linezolid	~3.0 mg/mL at 25 °C	Poor phase separation during aqueous workups; requires heating to 55 °C or specific buffer systems (e.g., citrate/phosphate) for complete dissolution during formulation[3][4][5].
LiOH / H ₂ O ₂ Cleavage Temperature	≤ 25 °C	Higher temperatures accelerate the reduction of the peracid intermediate by excess H ₂ O ₂ , leading to rapid, stoichiometric O ₂ gas evolution and pressurization hazards[6][7][8].
DFNB Impurity Limit (Linezolid Synthesis)	8.3 ppm	3,4-Difluoronitrobenzene (DFNB) is a mutagenic starting material. Poor moisture control during the initial morpholine condensation can stall the reaction, leaving unreacted DFNB[9][10].

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my Evans oxazolidinone enolate alkylation yielding poor diastereoselectivity and low conversion? Causality: The stereocontrol of Evans oxazolidinone alkylation relies entirely

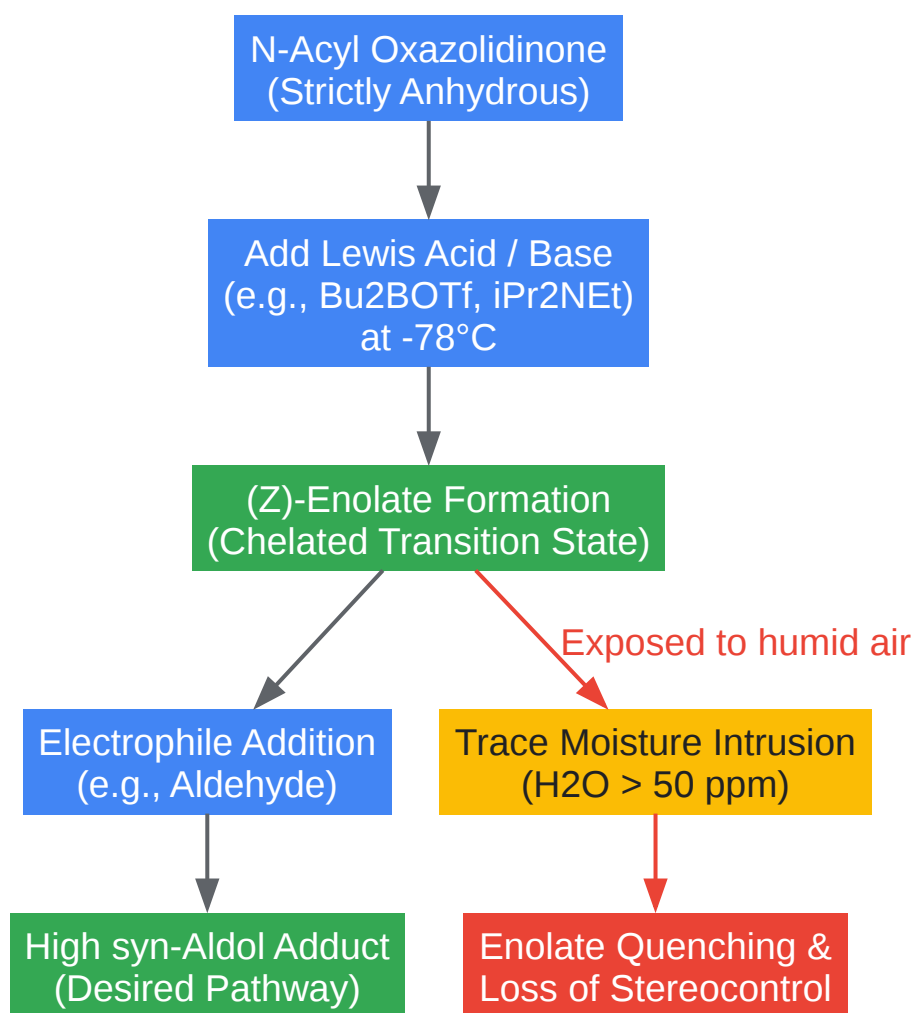
on the formation of a rigid, chelated (Z)-enolate transition state (typically mediated by boron or titanium Lewis acids). If your solvent or reagents contain trace moisture (>50 ppm), water acts as a competitive ligand or a direct proton source. This either quenches the enolate back to the starting material or disrupts the metal-oxygen chelation, allowing the electrophile to attack from the unshielded face[1][2]. Solution: Ensure all solvents are freshly distilled over sodium/benzophenone or passed through activated alumina. Titrate your LDA or use strictly anhydrous amine bases (e.g., *i*-Pr₂NEt) and perform the enolization at exactly -78 °C.

Q2: During the cleavage of the Evans auxiliary using LiOH/H₂O₂, I am observing unexpected pressurization in the reactor and poor yields of the desired carboxylic acid. What is happening? Causality: The standard cleavage protocol uses a large excess of H₂O₂ to form a peracid intermediate. However, this peracid is unstable under basic conditions. If the reaction is not strictly temperature-controlled or if the stoichiometry is off, the excess H₂O₂ rapidly reduces the peracid, releasing stoichiometric amounts of O₂ gas[6][8][11]. Furthermore, improper pH balance or the presence of adventitious water can shift the nucleophilic attack from the exocyclic amide carbonyl to the endocyclic carbamate carbonyl, resulting in ring-opening (endocyclic cleavage) and the formation of an undesired hydroxyamide[6]. Solution: Utilize a data-driven O₂ control strategy (e.g., N₂ sweeping). Modulate the addition rate of LiOH to starve the reaction of base, keeping the temperature strictly at or below 25 °C.

Q3: In the scale-up of Linezolid, my intermediate extraction step is failing, and the final formulation won't dissolve. How do I manage the water content? Causality: Linezolid and its oxazolidinone intermediates are moderately lipophilic (logP ~0.55) and exhibit very low aqueous solubility (approximately 3 mg/mL at room temperature)[4][5]. During aqueous workup, if the organic/aqueous ratio is not optimized, the intermediate will precipitate at the interface. Solution: For extractions, maintain the aqueous phase at an elevated temperature or use a higher volume of a halogenated solvent (e.g., dichloromethane). For final aqueous formulations, heat the water for injection to 55 ± 5 °C and utilize a sodium citrate/citric acid buffer to facilitate complete dissolution before cooling[3].

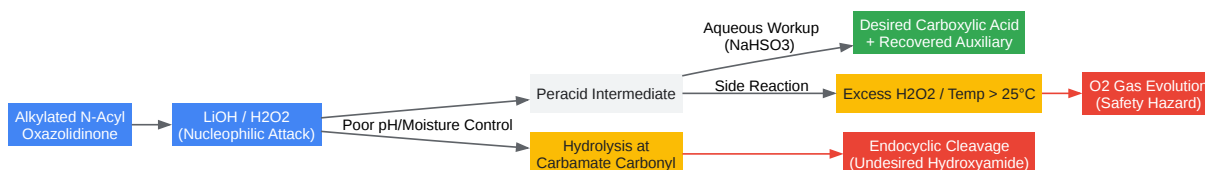
Section 3: Mechanistic Workflows (Visualizations)

The following diagrams illustrate the logical pathways and failure modes associated with oxazolidinone handling.



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Caption: Workflow of Evans Enolate Formation highlighting the critical failure mode caused by trace moisture.



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Caption: Mechanistic pathway of LiOH/H₂O₂ cleavage detailing O₂ evolution and endocyclic cleavage risks.

Section 4: Self-Validating Experimental Protocols

Protocol A: Boron-Mediated Asymmetric Aldol Addition (Evans Protocol)

This protocol utilizes an internal temperature probe to validate the anhydrous, low-temperature chelation required to prevent moisture quenching[1].

- Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet. Purge with N₂ until cool.
- Substrate Dissolution: Dissolve the N -acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration). Cool the solution to precisely -78 °C using a dry ice/acetone bath.
- Enolization: Dropwise, add dibutylboron triflate (Bu₂BOTf, 1.1 eq) followed by anhydrous N,N -diisopropylethylamine (DIPEA, 1.2 eq). Self-Validation Check: The internal temperature must not rise above -70 °C during addition. Stir at -78 °C for 30 minutes to ensure complete (Z)-enolate formation.
- Electrophile Addition: Slowly add the aldehyde (1.1 eq) pre-chilled to -78 °C. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.
- Quench & Workup: Quench the reaction with pH 7 phosphate buffer and methanol (3:1 ratio). To safely oxidize the boron, add a mixture of methanol and 30% H₂O₂ (2:1) dropwise at 0 °C. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Safe LiOH/H₂O₂ Cleavage of Evans Oxazolidinones

This semi-batch protocol mitigates the O₂ evolution hazard and prevents moisture-induced endocyclic cleavage[6][8].

- Solvent Setup: In a reactor under a continuous N₂ sweep (to dilute any evolved O₂ below the limiting oxygen concentration), dissolve the alkylated oxazolidinone (1.0 eq) in a 3:1 mixture

of THF and water.

- Peroxide Addition: Cool the mixture to 0 °C. Add 30% w/w aqueous H₂O₂ (4.0 eq) slowly.
- Controlled Base Addition: Prepare a solution of LiOH·H₂O (1.5 eq) in water. Add this base solution via a syringe pump over 2 to 4 hours, strictly maintaining the internal temperature between 0 °C and 25 °C. Self-Validation Check: Monitor the headspace O₂ concentration; it must remain < 2.5%^[6].
- Quench: Once TLC indicates complete consumption of the starting material, quench the excess peroxide by slowly adding an aqueous solution of sodium bisulfite (NaHSO₃, 1.5 M) at 0 °C until a peroxide test strip reads negative.
- Isolation: Acidify the aqueous layer to pH 2 using 1M HCl, then extract the desired carboxylic acid with ethyl acetate. The chiral auxiliary remains in the organic phase during the initial basic extraction and can be recovered.

Section 5: References

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